MFCD04990508
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Overview
Description
MFCD04990508 is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of MFCD04990508 involves several steps. One common method includes the condensation reaction of 1,2-dicarbonyl compounds with amidrazones . This reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. Industrial production methods may involve the use of flow microreactor systems, which offer efficiency and sustainability .
Chemical Reactions Analysis
MFCD04990508 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic structures.
Scientific Research Applications
MFCD04990508 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of MFCD04990508 involves its interaction with specific molecular targets and pathways. For instance, derivatives of triazines have been identified as inhibitors of enzymes like leucyl-tRNA synthetase in Mycobacterium tuberculosis . This inhibition disrupts protein synthesis, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
MFCD04990508 can be compared with other triazine derivatives, such as:
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory effects on D-amino acid oxidase.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic salts with high thermal stability.
Properties
Molecular Formula |
C11H20N4O2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-7-17-8-5-6-12-10-9(2)14-15-11(16)13-10/h3-8H2,1-2H3,(H2,12,13,15,16) |
InChI Key |
OYJNKVLYUIWIBH-UHFFFAOYSA-N |
SMILES |
CCCCOCCCNC1=NC(=O)NN=C1C |
Canonical SMILES |
CCCCOCCCNC1=NC(=O)NN=C1C |
Origin of Product |
United States |
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